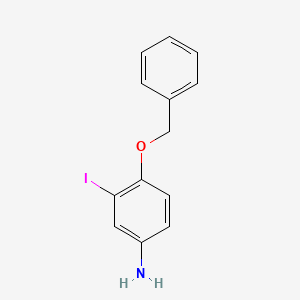
4-(BENZYLOXY)-3-IODOANILINE
Overview
Description
4-(BENZYLOXY)-3-IODOANILINE is an organic compound that belongs to the class of benzenamines It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLOXY)-3-IODOANILINE typically involves the iodination of 4-(Benzyloxy)benzenamine. One common method is the Sandmeyer reaction, where the amine group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-(BENZYLOXY)-3-IODOANILINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzenamines.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
4-(BENZYLOXY)-3-IODOANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)-3-IODOANILINE involves its interaction with various molecular targets. The iodine atom and benzyloxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
4-(Benzyloxy)benzenamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzenamine: Lacks the benzyloxy group, affecting its solubility and reactivity.
4-(Benzyloxy)-3-methoxybenzenamine: Contains a methoxy group instead of an iodine atom, leading to different chemical properties.
Properties
Molecular Formula |
C13H12INO |
|---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
3-iodo-4-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12INO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
FDYWIVDMHXPMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
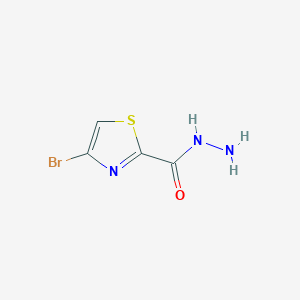
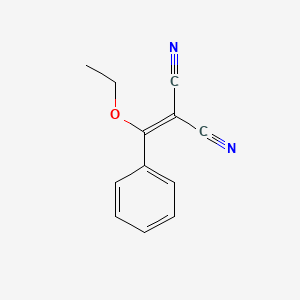
![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)
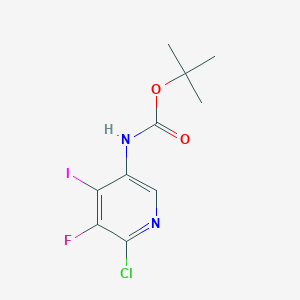
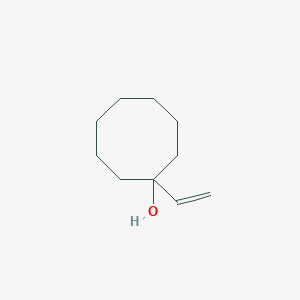
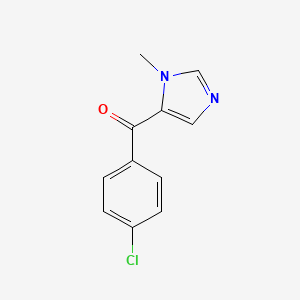
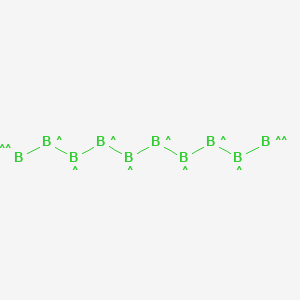
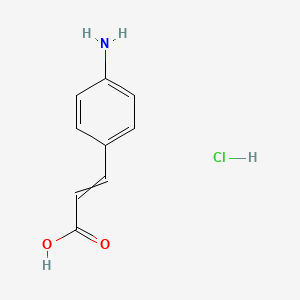
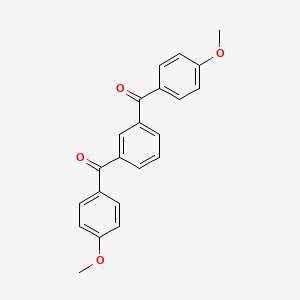
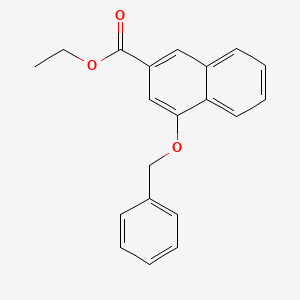

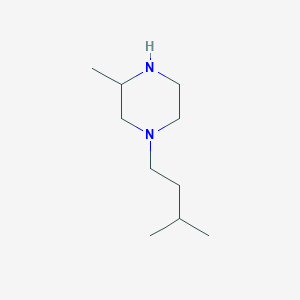

![2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B8783540.png)
